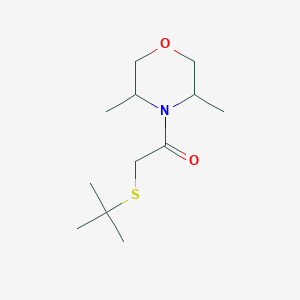
3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile is not fully understood. However, studies have suggested that this compound may inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding may prevent the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and certain fungal strains. Additionally, studies have suggested that this compound may have anti-inflammatory properties, as it has been found to inhibit the production of inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile in lab experiments include its potential as an anticancer and antifungal agent, as well as its potential as an inhibitor of protein kinases. However, there are also limitations to its use, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile. One direction is to further explore its potential as an anticancer and antifungal agent, as well as its potential as an inhibitor of protein kinases. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, future research could focus on improving the yield and solubility of this compound, as well as reducing its potential toxicity.
Métodos De Síntesis
The synthesis of 3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile has been achieved using different methods. One of the methods involves the reaction of 4-amino-5-methyl-1,2,4-triazole with benzyl chloride in the presence of sodium hydroxide. Another method involves the reaction of 4-amino-5-methyl-1,2,4-triazole with benzyl bromide in the presence of potassium carbonate. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
3-(4-Benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an antifungal agent, as it has been found to have activity against certain fungal strains. Additionally, this compound has been studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.
Propiedades
IUPAC Name |
3-(4-benzyl-5-methyl-1,2,4-triazol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-13-19-20-17(16-9-5-8-15(10-16)11-18)21(13)12-14-6-3-2-4-7-14/h2-10H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJRBDUXMPCKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CC=C2)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)








![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
